molecular formula C20H23NO6 B2589695 [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 1062002-81-6

[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2589695
CAS No.: 1062002-81-6
M. Wt: 373.405
InChI Key: OMAOWVGSXCUCLW-UHFFFAOYSA-N
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Description

[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a phenylethyl moiety and a benzoate ester with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [(1-phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or corresponding aldehydes.

    Reduction: Formation of [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzyl alcohol.

    Substitution: Formation of substituted derivatives with halogens or amines.

Scientific Research Applications

[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:

    [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzamide: Similar structure but with an amide group instead of an ester.

    [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxyphenylacetate: Similar structure but with a phenylacetate group instead of a benzoate.

    [(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13(14-8-6-5-7-9-14)21-18(22)12-27-20(23)15-10-16(24-2)19(26-4)17(11-15)25-3/h5-11,13H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAOWVGSXCUCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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